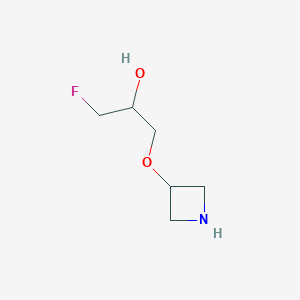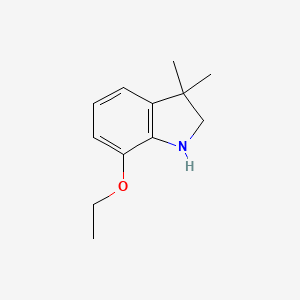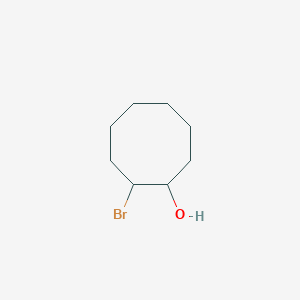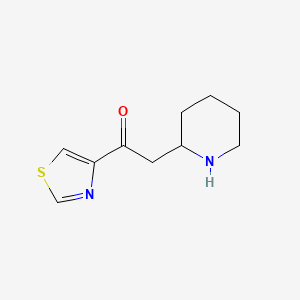![molecular formula C11H19NO4 B15272301 2-([(Tert-butoxy)carbonyl]amino)hex-4-enoicacid](/img/structure/B15272301.png)
2-([(Tert-butoxy)carbonyl]amino)hex-4-enoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([(Tert-butoxy)carbonyl]amino)hex-4-enoic acid: is a chemical compound with the molecular formula C11H19NO4. It is a derivative of hexenoic acid, where the amino group is protected by a tert-butoxycarbonyl (BOC) group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([(Tert-butoxy)carbonyl]amino)hex-4-enoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting hex-4-enoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 2-([(Tert-butoxy)carbonyl]amino)hex-4-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the hexenoic acid moiety.
Reduction: Reduction reactions can target the double bond, converting it to a single bond.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used to remove the BOC group.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of hexanoic acid derivatives.
Substitution: Formation of free amines or further derivatized products.
Scientific Research Applications
Chemistry: 2-([(Tert-butoxy)carbonyl]amino)hex-4-enoic acid is widely used in peptide synthesis as a protected amino acid. It serves as a building block for the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its protected amino group allows for selective deprotection and functionalization in biological assays.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Its stability and ease of deprotection make it a valuable intermediate in drug discovery.
Industry: In the chemical industry, 2-([(Tert-butoxy)carbonyl]amino)hex-4-enoic acid is used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-([(Tert-butoxy)carbonyl]amino)hex-4-enoic acid primarily involves its role as a protected amino acid. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various chemical reactions, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
- 2-([(Tert-butoxy)carbonyl]amino)pent-4-ynoic acid
- 2-([(Tert-butoxy)carbonyl]amino)-4-methoxybutanoic acid
- 2-([(Tert-butoxy)carbonyl]amino)hex-5-enoic acid
Comparison:
- 2-([(Tert-butoxy)carbonyl]amino)pent-4-ynoic acid: This compound has a similar structure but with a triple bond instead of a double bond. It exhibits different reactivity due to the presence of the alkyne group .
- 2-([(Tert-butoxy)carbonyl]amino)-4-methoxybutanoic acid: This compound has a methoxy group, which alters its chemical properties and reactivity compared to the hex-4-enoic acid derivative .
- 2-([(Tert-butoxy)carbonyl]amino)hex-5-enoic acid: This compound has the double bond at a different position, which can affect its reactivity and the types of reactions it undergoes .
The uniqueness of 2-([(Tert-butoxy)carbonyl]amino)hex-4-enoic acid lies in its specific structure, which provides a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis and research.
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
(E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoic acid |
InChI |
InChI=1S/C11H19NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h5-6,8H,7H2,1-4H3,(H,12,15)(H,13,14)/b6-5+ |
InChI Key |
ZKNUNOYJLHQVGB-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/CC(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC=CCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272228.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]-N,N-dimethylacetamide](/img/structure/B15272231.png)
![2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B15272233.png)


![1-[1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B15272252.png)

![2-(3-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B15272263.png)

![3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride](/img/structure/B15272280.png)

![4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B15272306.png)
